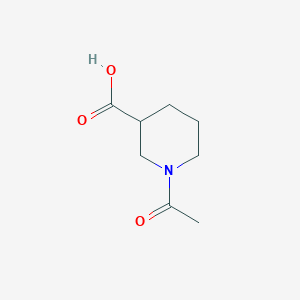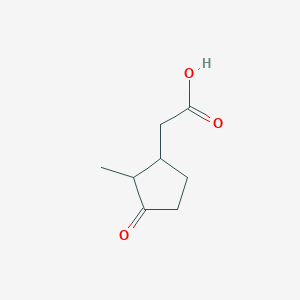
1,2-Bis(bromomethyl)-4-fluorobenzene
Overview
Description
“1,2-Bis(bromomethyl)benzene” is a chemical compound with the molecular formula C8H8Br2 . It has a molecular weight of 263.96 g/mol . This compound is also known by other names such as o-Xylylene dibromide, alpha,alpha’-Dibromo-o-xylene, and o-Bis(bromomethyl)benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2-Bis(dibromomethyl)benzene and 2,3-Bis(bromomethyl)naphthalene have been used in the preparation of various compounds .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(bromomethyl)benzene” consists of a benzene ring with two bromomethyl groups attached at the 1 and 2 positions .
Chemical Reactions Analysis
While specific reactions involving “1,2-Bis(bromomethyl)-4-fluorobenzene” are not available, similar compounds have been used in various chemical reactions. For example, 1,2-Bis(dibromomethyl)benzene has been used in the preparation of mononuclear rhodium(III) complex .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Bis(bromomethyl)benzene” include a molecular weight of 263.96 g/mol . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Synthesis and Characterization
1,2-Bis(bromomethyl)-4-fluorobenzene has been synthesized from 3,4-dimethylbenzenamine through diazotization and bromination processes. Factors like raw material rate, reaction time, and temperature significantly influence the reaction. The synthesized compound's structure is confirmed using techniques like GC-MS and 1HNMR, highlighting its applicability in organic synthesis and analytical chemistry (Guo Zhi-an, 2009).
Coordination Chemistry and Metal Ion Complexes
Research shows that the compound is involved in the synthesis of fluorocarbons and fluorocryptands. These compounds, when reacting with Group I and II metal ions, exhibit significant shifts in their (19)F NMR resonances. This indicates the compound's role in forming complexes with metal ions, which is crucial in the study of coordination chemistry (H. Plenio et al., 1997).
Development of Novel Macrocycles
1,2-Bis(bromomethyl)-4-fluorobenzene has been used in creating novel fluoro cryptands and crown ethers, demonstrating its utility in developing macrocyclic chemistry. These compounds exhibit interesting properties upon complexation with metal ions, revealing potential applications in areas like supramolecular chemistry and material science (H. Plenio & Ralph Diodone, 1996).
Application in Radiopharmaceuticals
The compound is also used in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiopharmaceuticals. This demonstrates its importance in the field of nuclear medicine and diagnostic imaging (J. Ermert et al., 2004).
Crystal Structure Analysis
The compound has been studied for its solvate formation, with different crystalline environments indicating significant implications in crystallography and materials science. Understanding these structures helps in the development of new materials with specific physical properties (P. Szlachcic et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1,2-bis(bromomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAKGWBWUAVBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472499 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-4-fluorobenzene | |
CAS RN |
55831-04-4 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis routes explored for 1,2-Bis(bromomethyl)-4-fluorobenzene in the study?
A1: The study investigates two different synthesis routes for 1,2-Bis(bromomethyl)-4-fluorobenzene []:
Q2: How is the synthesized 1,2-Bis(bromomethyl)-4-fluorobenzene characterized in the study?
A2: The study confirms the structure of the synthesized 1,2-Bis(bromomethyl)-4-fluorobenzene using the following spectroscopic techniques []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















